![molecular formula C11H10N2O4 B2809851 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid CAS No. 446830-63-3](/img/structure/B2809851.png)
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid
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Overview
Description
Scientific Research Applications
- Researchers have investigated indole derivatives as potential antiviral agents. For instance:
- Indole-2-carboxylic acid derivatives have been explored for their anti-inflammatory effects. These compounds may hold promise as potential analgesics .
- Indolecarboxamides derived from this scaffold have been investigated as potential antagonists for the cannabinoid CB1 receptor .
- Indole-2-carboxylic acid was found to inhibit the strand transfer of HIV-1 integrase. It forms a bis-bidentate chelation with two Mg2+ ions, suggesting its potential therapeutic relevance .
- Researchers have employed indole derivatives for the total synthesis of natural products. For example, the synthesis of (±)-dibromophakellin and analogs .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Cannabinoid CB1 Receptor Antagonists
HIV-1 Integrase Inhibition
Total Synthesis of Natural Products
Stereoselective Preparation of Renieramycin G Analogs
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves the formation of a chelation with two Mg2+ ions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit the strand transfer of HIV-1 integrase .
Result of Action
Indole derivatives are known to exhibit various biological activities, which suggest that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-ethyl-5-nitro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-7-8-5-6(13(16)17)3-4-9(8)12-10(7)11(14)15/h3-5,12H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEFADFZZDUNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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